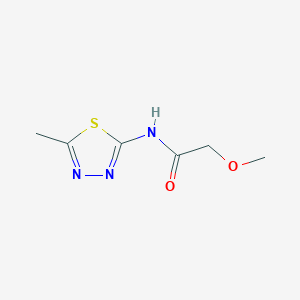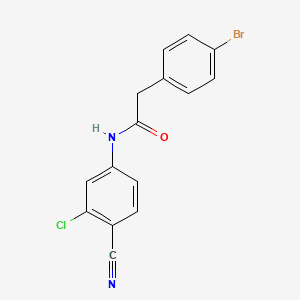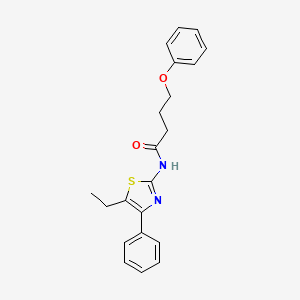![molecular formula C21H24FN3O2 B11169940 N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B11169940.png)
N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide is a complex organic compound featuring a piperazine ring, a fluorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide typically involves multiple steps:
Formation of Piperazine Derivatives: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the piperazine derivative with the fluorophenyl group and the propanamide moiety under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties.
Scientific Research Applications
N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological membranes . The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide
- N-{3-[4-(2-Bromophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide
- N-{3-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide
Uniqueness
N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable candidate for pharmaceutical research .
Properties
Molecular Formula |
C21H24FN3O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)20(26)23-17-7-5-6-16(14-17)21(27)25-12-10-24(11-13-25)19-9-4-3-8-18(19)22/h3-9,14-15H,10-13H2,1-2H3,(H,23,26) |
InChI Key |
YBRRTHJNSUNINU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11169859.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11169862.png)
![3-(benzylsulfonyl)-N-[4-(hexylsulfamoyl)phenyl]propanamide](/img/structure/B11169867.png)
![N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11169868.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11169872.png)

![2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169877.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11169881.png)
![2-[(2-methoxyethyl)sulfanyl]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169883.png)
![2-chloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169889.png)
![Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11169891.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169905.png)
